molecular formula C18H19N3O3 B13866229 Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate

Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate

Cat. No.: B13866229
M. Wt: 325.4 g/mol
InChI Key: KSEPJZGITJIZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate typically involves the reaction of benzotriazole with appropriate phenoxy and ester derivatives. One common method involves the reaction of 4-(benzotriazol-1-yl)phenol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell division, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
  • N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides
  • 2-(benzotriazol-1-yl)-2H-azirines

Uniqueness

Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate is unique due to its specific ester and phenoxy functional groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C18H19N3O3/c1-4-23-17(22)18(2,3)24-14-11-9-13(10-12-14)21-16-8-6-5-7-15(16)19-20-21/h5-12H,4H2,1-3H3

InChI Key

KSEPJZGITJIZHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.